1-(Cyclohex-3-en-1-ylmethyl)piperazine

Vue d'ensemble

Description

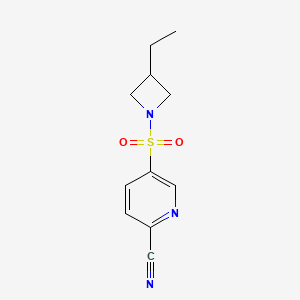

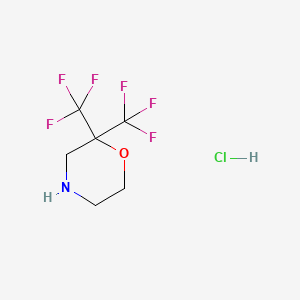

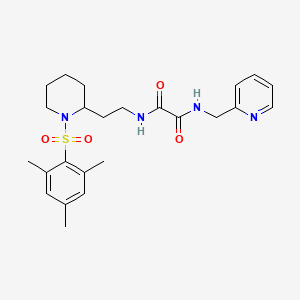

1-(Cyclohex-3-en-1-ylmethyl)piperazine is a chemical compound with the formula C11H20N2 . It is used for research purposes .

Synthesis Analysis

The synthesis of piperazine compounds, including 1-(Cyclohex-3-en-1-ylmethyl)piperazine, has been a subject of research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of 1-(Cyclohex-3-en-1-ylmethyl)piperazine consists of a six-membered ring containing two nitrogen atoms . The molecular weight is 180.29 .Chemical Reactions Analysis

Piperazine compounds, including 1-(Cyclohex-3-en-1-ylmethyl)piperazine, are known to undergo various chemical reactions. These include reactions with sulfonium salts, the Ugi reaction, ring opening of aziridines, intermolecular cycloaddition of alkynes, and photocatalytic reactions .Physical And Chemical Properties Analysis

1-(Cyclohex-3-en-1-ylmethyl)piperazine has a molecular weight of 180.29 . It has a melting point of 87.8°C and a density of 0.93 .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Discovery

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery. It is a key component of several blockbuster drugs, including Imatinib (marketed as Gleevec) and Sildenafil (Viagra). The structural diversity of piperazines, however, has been limited, with most piperazine-containing drugs having substituents only at the nitrogen positions. Recent advances in C–H functionalization of the carbon atoms in the piperazine ring have expanded the synthetic methods for obtaining functionalized piperazines .

Anxiolytic and Antidepressant Properties

Piperazine derivatives have been investigated for their anxiolytic and antidepressant effects. The presence of two nitrogen atoms in the six-membered ring allows for hydrogen bond interactions with receptors, influencing pharmacological profiles. Researchers explore novel piperazine-based compounds to enhance therapeutic efficacy .

Antiviral Agents

Piperazine-containing compounds exhibit antiviral activity. Scientists study their potential against various viruses, including HIV, herpes simplex, and influenza. The unique structural features of piperazines contribute to their antiviral properties .

Cardioprotective Effects

Certain piperazine derivatives have cardioprotective effects. Researchers investigate their impact on heart health, aiming to develop new treatments for cardiovascular diseases .

Photoredox Chemistry

Piperazines have been utilized in photoredox reactions. Their ability to participate in photochemical processes opens up opportunities for designing novel synthetic routes and functionalizing piperazine scaffolds .

Heterocyclic Chemistry

Piperazines fall within the broader category of heterocyclic compounds. Their unique ring structure and reactivity make them valuable building blocks for designing new molecules with diverse properties. Researchers explore their use in various synthetic methodologies .

Mécanisme D'action

Safety and Hazards

The safety information for 1-(Cyclohex-3-en-1-ylmethyl)piperazine indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

Propriétés

IUPAC Name |

1-(cyclohex-3-en-1-ylmethyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2/c1-2-4-11(5-3-1)10-13-8-6-12-7-9-13/h1-2,11-12H,3-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAICLKLVRUKYRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)CN2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101285799 | |

| Record name | 1-(3-Cyclohexen-1-ylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101285799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Cyclohex-3-en-1-ylmethyl)piperazine | |

CAS RN |

57184-46-0 | |

| Record name | 1-(3-Cyclohexen-1-ylmethyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57184-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Cyclohexen-1-ylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101285799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(cyclopentylthio)-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2666555.png)

![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2666560.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2666564.png)

![N-benzyl-2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2666566.png)

![1-(3,4-dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2666570.png)

![3-{2-[7-(Azepan-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinolin-3-yl]-1,3-thiazol-4-yl}benzonitrile](/img/structure/B2666575.png)